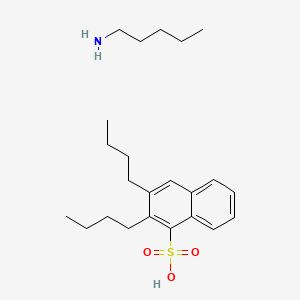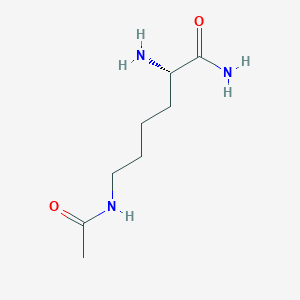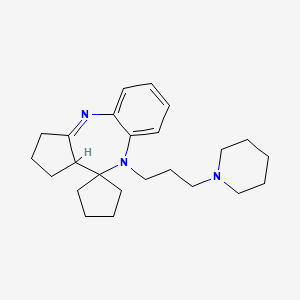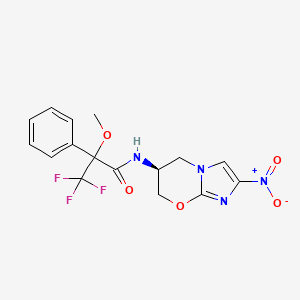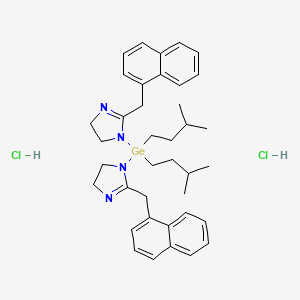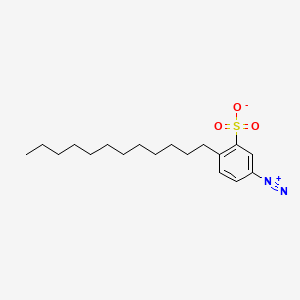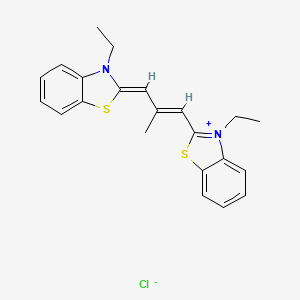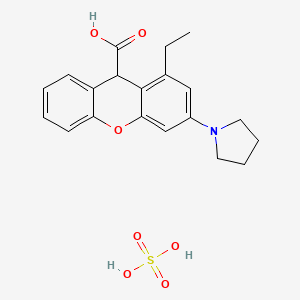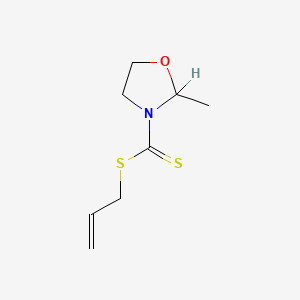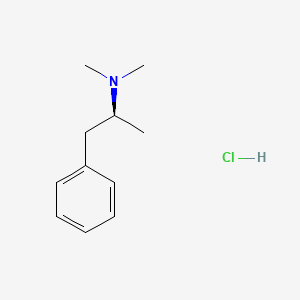
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Dimetamfetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form p-hydroxyl dimetamfetamine and p-hydroxyl methamphetamine.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include p-hydroxylated derivatives and N-substituted analogs .
Aplicaciones Científicas De Investigación
Dimetamfetamine hydrochloride has several scientific research applications:
Mecanismo De Acción
Dimetamfetamine hydrochloride exerts its effects by interacting with the central nervous system. It is less potent and less neurotoxic compared to methamphetamine . The compound is metabolized to p-hydroxyl methamphetamine, p-hydroxyl dimetamfetamine, amphetamine, methamphetamine, and N,N-dimethylamphetamine N-oxide in humans . Flavin-containing monooxygenase-1 and cytochrome P450 2D6 are mainly involved in the N-oxidation and N-demethylation of dimetamfetamine .
Comparación Con Compuestos Similares
Dimetamfetamine hydrochloride is similar to other methamphetamine analogs but has unique properties:
Methamphetamine: Dimetamfetamine is the N-methylated analog of methamphetamine and has reduced potency and neurotoxicity.
Amphetamine: Both compounds share a similar structure, but dimetamfetamine has an additional N-methyl group.
N,N-Dimethylamphetamine: This compound is another analog with two methyl groups attached to the nitrogen atom, differing from dimetamfetamine by the position of methylation.
These comparisons highlight the uniqueness of dimetamfetamine hydrochloride in terms of its chemical structure and pharmacological effects.
Propiedades
Número CAS |
36913-04-9 |
|---|---|
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
Clave InChI |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


